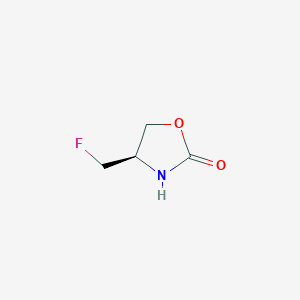(R)-4-(Fluoromethyl)oxazolidin-2-one
CAS No.:
Cat. No.: VC16008418
Molecular Formula: C4H6FNO2
Molecular Weight: 119.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C4H6FNO2 |
|---|---|
| Molecular Weight | 119.09 g/mol |
| IUPAC Name | (4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C4H6FNO2/c5-1-3-2-8-4(7)6-3/h3H,1-2H2,(H,6,7)/t3-/m0/s1 |
| Standard InChI Key | FNZXXGGFJFIORC-VKHMYHEASA-N |
| Isomeric SMILES | C1[C@@H](NC(=O)O1)CF |
| Canonical SMILES | C1C(NC(=O)O1)CF |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of (R)-4-(fluoromethyl)oxazolidin-2-one consists of a five-membered oxazolidinone ring system (C₃H₅NO₂) substituted with a fluoromethyl (-CH₂F) group at the 4-position. The (R)-stereochemistry is critical for its spatial orientation, influencing both reactivity and biological activity . Key physicochemical properties, inferred from analogous oxazolidinones and fluorinated compounds, include:
| Property | Value |
|---|---|
| Molecular Formula | C₄H₆FNO₂ |
| Molecular Weight | 135.10 g/mol |
| CAS Number | 2227197-78-4 |
| Boiling Point | Estimated 200–250°C |
| Density | ~1.3 g/cm³ |
| LogP (Partition Coefficient) | ~0.5 (moderate lipophilicity) |
The fluoromethyl group enhances electronegativity and metabolic stability compared to non-fluorinated analogs, while the oxazolidinone core provides rigidity and hydrogen-bonding capacity .
Synthesis and Stereochemical Control
The synthesis of (R)-4-(fluoromethyl)oxazolidin-2-one typically involves strategic fluorination steps to introduce the fluorine atom while preserving stereochemical integrity. One plausible route, adapted from methodologies in fluorinated amino acid synthesis, employs a chiral oxazolidinone auxiliary to direct stereoselective fluorination . For example:
-
Chiral Auxiliary Preparation: Starting with (R)-4-(hydroxymethyl)oxazolidin-2-one, the hydroxyl group is activated for nucleophilic displacement.
-
Fluorination: Treatment with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) replaces the hydroxyl group with fluorine, yielding the fluoromethyl derivative.
-
Purification: Chromatographic separation ensures enantiomeric purity, critical for applications requiring stereochemical precision .
This method leverages the oxazolidinone’s ability to act as a chiral inductor, ensuring high enantiomeric excess (ee) in the final product . Alternative approaches may involve asymmetric catalysis or enzymatic resolution, though these are less commonly reported for this specific compound.
Applications in Pharmaceutical Chemistry
Fluorinated oxazolidinones are prized in medicinal chemistry for their ability to modulate drug metabolism and target binding. The (R)-4-(fluoromethyl)oxazolidin-2-one scaffold has potential applications in:
Antibiotic Development
Oxazolidinones are a well-established class of antibiotics, with linezolid being a prominent example. The fluoromethyl group in (R)-4-(fluoromethyl)oxazolidin-2-one could enhance binding to ribosomal targets or improve pharmacokinetic profiles by reducing oxidative metabolism .
Prodrug Design
The oxazolidinone ring can serve as a prodrug moiety, with the fluoromethyl group influencing release kinetics. For instance, enzymatic cleavage of the ring in vivo could yield active metabolites with fluorinated side chains, prolonging half-life .
Asymmetric Synthesis
As a chiral building block, this compound facilitates the synthesis of enantiomerically pure pharmaceuticals. Its rigid structure directs stereoselective reactions, such as alkylations or acylations, in complex molecular architectures .
Biological Activity and Stereospecificity
Studies on related 4,5-disubstituted oxazolidinones reveal that stereochemistry significantly impacts RNA binding affinity, as seen in T-box riboswitch antiterminator models . While surface binding may tolerate some stereochemical variability, precise interactions with biological targets (e.g., enzymes or receptors) often demand strict enantiomeric control. For (R)-4-(fluoromethyl)oxazolidin-2-one, the (R)-configuration likely optimizes hydrogen-bonding networks and hydrophobic interactions in target binding pockets .
Future Directions and Research Opportunities
-
Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound could validate its utility as a drug candidate.
-
Target Identification: Screening against biological targets (e.g., bacterial ribosomes or viral proteases) may uncover novel therapeutic applications.
-
Synthetic Methodology: Developing catalytic asymmetric fluorination methods could streamline production and reduce costs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume